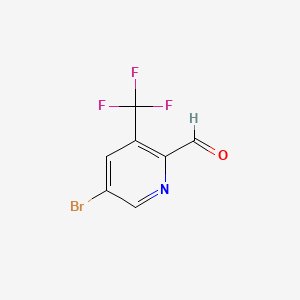

5-Bromo-3-(trifluoromethyl)picolinaldehyde

Vue d'ensemble

Description

5-Bromo-3-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254.004 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)picolinaldehyde typically involves the bromination of 3-(trifluoromethyl)picolinaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-3-(trifluoromethyl)picolinic acid.

Reduction: 5-Bromo-3-(trifluoromethyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-3-(trifluoromethyl)picolinaldehyde serves as a valuable building block in drug discovery and development. Its functional groups allow for further modifications, which can lead to the synthesis of novel drug candidates. The compound's ability to participate in various chemical reactions makes it suitable for creating diverse chemical structures that may exhibit improved pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with trifluoromethyl groups have been linked to enhanced efficacy against pancreatic cancer cell lines, with IC50 values indicating potent activity . This suggests that this compound could be explored further for its potential therapeutic effects.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate due to its reactivity. It can undergo various transformations, including:

- Chain Extension : The aldehyde group allows for the formation of longer carbon chains.

- Cyclization Reactions : Its structure facilitates the formation of cyclic compounds.

- Coupling Reactions : It can be utilized in coupling reactions to create more complex molecules.

These reactions are crucial for developing new materials and compounds with desired properties for industrial applications.

Biochemical Applications

The compound's reactivity also positions it as a potential probe or reagent in biochemical studies. Its aldehyde functionality enables interactions with biological molecules, making it useful for investigating enzyme activities and metabolic pathways. Such studies can provide insights into the compound's mechanisms of action and its potential roles in biological systems.

Interaction Studies

Interaction studies involving this compound focus on its ability to influence biochemical pathways. This includes examining how it interacts with enzymes and other biomolecules, which is essential for understanding its therapeutic implications.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity towards certain biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde

- 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbaldehyde

- 2-Pyridinecarboxaldehyde, 5-bromo-3-(trifluoromethyl)-

Uniqueness

5-Bromo-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the picolinaldehyde scaffold. This combination imparts distinct chemical properties, such as increased reactivity and specificity, making it valuable for various applications in research and industry .

Activité Biologique

5-Bromo-3-(trifluoromethyl)picolinaldehyde is a heterocyclic aromatic aldehyde known for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a bromine atom at the fifth position and a trifluoromethyl group at the third position of the picolinaldehyde ring, has garnered attention for its unique chemical properties and reactivity.

The molecular formula of this compound is C_7H_4BrF_3N_O, with a molecular weight of approximately 254.00 g/mol. The synthesis typically involves the bromination of 3-(trifluoromethyl)picolinaldehyde using bromine or a brominating agent such as N-bromosuccinimide in solvents like dichloromethane under controlled conditions. The presence of the electron-withdrawing trifluoromethyl and bromine substituents significantly influences its physicochemical properties, enhancing its potential as a building block for novel drug candidates.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial and antiviral activities. For instance, pyridine derivatives with similar substituents have shown enhanced efficacy against various pathogens, outperforming standard antibiotics like norfloxacin and fluconazole in certain assays . The structural characteristics of these compounds suggest that this compound may also possess significant antimicrobial properties.

Enzyme Interaction Studies

The aldehyde functionality of this compound allows it to interact with biological molecules, making it a valuable probe for studying enzyme activity and metabolic pathways. Its reactivity can facilitate the investigation of various biochemical processes, potentially leading to insights into disease mechanisms and therapeutic targets.

Case Studies and Research Findings

A review of literature on related compounds reveals several important findings regarding their biological activities:

- Antimicrobial Efficacy : In studies examining the antimicrobial activity of pyridine derivatives, compounds with halogen substituents (including bromine) demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example, derivatives were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of effectiveness .

- Structure-Activity Relationship (SAR) : The presence of halogens such as bromine and trifluoromethyl groups has been correlated with increased biological activity. A study highlighted that modifications at specific positions on the picolinaldehyde ring could enhance interaction with target biomolecules, suggesting a strategic approach to designing more potent derivatives .

Comparative Analysis Table

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 3-Bromo-6-(trifluoromethyl)picolinaldehyde | 0.84 | Different position of bromine; used in catalysis |

| Methyl 5-bromo-3-methylpicolinate | 0.84 | Methyl group substitution affects reactivity |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 0.79 | Chlorine instead of bromine; potential for different biological activity |

| 5-Bromo-3-methylpicolinic acid | 0.76 | Carboxylic acid derivative; different functional properties |

| Ethyl 5-bromo-3-methylpicolinate | 0.82 | Ethyl ester; alters solubility and reactivity |

Propriétés

IUPAC Name |

5-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNYDHLVBQOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743618 | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-83-9 | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.